2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
2-(4-Methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[d]thiazole core. This bicyclic structure is substituted at position 2 with a 4-methoxybenzamido group and at the carboxamide nitrogen with a pyridin-4-ylmethyl moiety. The compound’s molecular formula is inferred as C22H22N4O3S, with an estimated molecular weight of 446.5 g/mol. Though specific pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., pramipexole derivatives) are known for dopamine receptor modulation, suggesting possible applications in neurological disorders .
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-16-7-5-15(6-8-16)20(27)26-22-25-19-17(3-2-4-18(19)30-22)21(28)24-13-14-9-11-23-12-10-14/h5-12,17H,2-4,13H2,1H3,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNCWIXINHMQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is P-glycoprotein (P-gp), a protein that is commonly referred to as ABCB1. P-gp is an ATP-binding cassette (ABC) transport protein that initiates the active efflux of a broad spectrum of unrelated chemotherapeutic drugs, leading to chemotherapy failure.
Mode of Action
The compound interacts with P-gp, acting as a potent reversal agent against P-glycoprotein-mediated multidrug resistance (MDR). It is designed to inhibit the efflux function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs.
Biochemical Pathways
The compound affects the ATP-binding cassette transporters pathway, specifically inhibiting the function of P-gp. This results in an increase in the intracellular concentration of chemotherapeutic drugs, enhancing their efficacy.
Result of Action
The compound’s action results in the reversal of multidrug resistance in cells, particularly those undergoing chemotherapy. By inhibiting the function of P-gp, the compound increases the intracellular concentration of chemotherapeutic drugs, thereby enhancing their efficacy.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its interaction with P-gp. Additionally, the presence of other drugs can also influence the compound’s efficacy due to potential drug-drug interactions.
Biological Activity
The compound 2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide (CAS Number: 941879-76-1) is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 422.5 g/mol. The chemical structure features a benzo[d]thiazole core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Below is a summary of findings related to the biological activity of this specific compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:
- A study reported that thiazole derivatives showed significant cytotoxic effects against various cancer cell lines including gastric and colon cancer cells .
- The compound's structural components may enhance its ability to inhibit cancer cell proliferation through mechanisms like apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
The benzo[d]thiazole moiety is often associated with anti-inflammatory properties:
- Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha in cellular models .
- The inhibition of these cytokines suggests potential use in treating inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Kinases : Many thiazole derivatives act as kinase inhibitors, which are crucial in signal transduction pathways involved in cell growth and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that compounds with similar structures can scavenge ROS, thereby reducing oxidative stress in cells .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
- Inflammation Models : In vitro studies demonstrated that the compound could reduce LPS-induced TNF-alpha release in macrophages, indicating its potential as an anti-inflammatory agent .
- Comparative Analysis : A comparative study on various thiazole derivatives showed that modifications in the structure significantly affected their biological activity profiles. The presence of specific substituents was linked to enhanced anticancer efficacy and reduced toxicity towards normal cells .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of thiazole derivatives, including those similar to the compound , as effective agents against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that certain thiazole compounds exhibit potent antiparasitic activity by inhibiting the growth of both epimastigote and trypomastigote forms of the parasite. The mechanism involves interaction with specific enzymes critical for the parasite's survival, suggesting that derivatives like 2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide could be explored further for their therapeutic potential against this disease .
Anticancer Properties
The compound has shown promising anticancer properties in various studies. Specifically, it has been evaluated in vitro against multiple cancer cell lines, including non-small cell lung cancer and melanoma. The results indicated that it could inhibit cell growth significantly and induce apoptosis in cancer cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of apoptotic pathways .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| NCI-H460 | 5 | 42.7 |
| SK Mel-2 | 7 | 31.0 |
| Colo 205 | 6 | 40.0 |
Enzyme Inhibition
Thiazole derivatives are known to act as enzyme inhibitors in various biochemical pathways. The compound under discussion may exhibit inhibitory effects on specific kinases and other enzymes relevant to cancer progression and parasitic infections. This property makes it a valuable candidate for drug development aimed at targeting these diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of compounds similar to this compound is crucial for optimizing its biological activity. Studies have shown that modifications at specific positions on the thiazole ring can enhance potency and selectivity towards particular biological targets .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-methoxybenzamido group in the target compound and the thiophene analog may improve metabolic stability compared to the electron-withdrawing 4-chloro group in the pyridin-3-ylmethyl analog .
Q & A
Q. What are the standard synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step organic reactions:
- Amide coupling : Use of coupling agents like EDCI/HOBt to link the 4-methoxybenzamido group to the tetrahydrobenzo[d]thiazole core .
- Cyclization : Formation of the thiazole ring via reactions with haloketones or thioamides under acidic/basic conditions .
- Purification : Column chromatography or recrystallization (e.g., from ethanol-water mixtures) to achieve >98% purity, verified by HPLC .
Key conditions include inert atmospheres (N₂), controlled pH (e.g., NaOH in refluxing ethanol), and catalyst selection (e.g., CuI for azide-alkyne cycloadditions) .
Q. How is the compound’s structural integrity validated?
Q. What analytical methods ensure purity for biological testing?
- HPLC-DAD/UV : Purity ≥95% with a single peak at λ = 254 nm .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
- Melting point consistency : Sharp melting ranges (e.g., 147–149°C) indicate crystalline homogeneity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
Q. How should contradictory bioactivity data between studies be addressed?
Q. What strategies resolve low synthetic yields in scaled-up reactions?
- Reaction optimization :
- Intermediate stability : Monitor degradation of amine intermediates (e.g., via TLC) and adjust storage conditions (e.g., –20°C under N₂) .
Methodological Challenges and Solutions
Data Contradiction Analysis Example
Q. Reported yields for similar analogs :
- Compound 69 : 6% yield due to steric hindrance from the 4,4-difluorocyclohexyl group .
- Compound 4a : 98.7% yield with less bulky 3,4,5-trimethoxyphenyl substituents .
Resolution : Computational modeling (e.g., molecular docking) can predict steric clashes, guiding substituent selection to avoid low-yield pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
